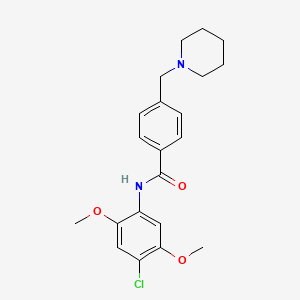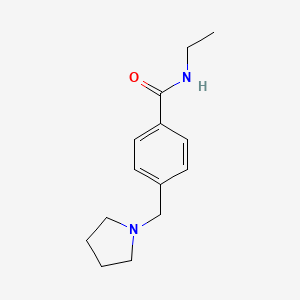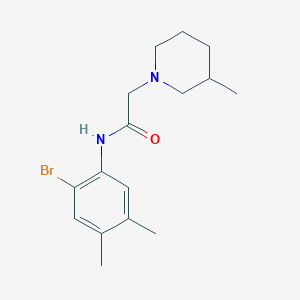
N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide
説明
N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide, commonly known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IPPB is a selective antagonist of the κ-opioid receptor, which plays a crucial role in pain management and addiction.
科学的研究の応用
IPPB has numerous scientific research applications, including its use in the study of pain management and addiction. As a selective antagonist of the κ-opioid receptor, IPPB has been shown to block the effects of κ-opioid agonists, which are commonly used in pain management. IPPB has also been used to study the role of the κ-opioid receptor in addiction and withdrawal.
作用機序
The κ-opioid receptor is a G protein-coupled receptor that plays a crucial role in pain management and addiction. When activated by κ-opioid agonists, the receptor produces a variety of effects, including analgesia, sedation, and dysphoria. IPPB acts as a selective antagonist of the κ-opioid receptor, blocking the effects of κ-opioid agonists and preventing the activation of the receptor.
Biochemical and Physiological Effects:
IPPB has been shown to have a variety of biochemical and physiological effects, including its ability to block the effects of κ-opioid agonists. In addition, IPPB has been shown to have a mild analgesic effect on its own, which may be due to its ability to block the κ-opioid receptor. IPPB has also been shown to have anxiolytic effects, which may be due to its ability to modulate the activity of the GABA receptor.
実験室実験の利点と制限
One of the main advantages of IPPB for lab experiments is its high selectivity for the κ-opioid receptor. This allows researchers to study the effects of κ-opioid agonists in a more controlled manner. However, one limitation of IPPB is that it has a relatively short half-life, which may make it difficult to study the long-term effects of κ-opioid agonists.
将来の方向性
There are numerous future directions for research involving IPPB, including its potential use in the treatment of addiction and pain management. IPPB may also have applications in the study of the GABA receptor and its role in anxiety disorders. Additionally, researchers may explore the use of IPPB in combination with other drugs to enhance its analgesic or anxiolytic effects.
Conclusion:
In conclusion, IPPB is a unique chemical compound that has gained significant attention in scientific research due to its selective antagonism of the κ-opioid receptor. IPPB has numerous scientific research applications, including its use in the study of pain management and addiction. While IPPB has some limitations, its high selectivity for the κ-opioid receptor makes it a valuable tool for researchers studying the effects of κ-opioid agonists. There are numerous future directions for research involving IPPB, and its potential applications in the treatment of addiction and pain management make it a promising area of study.
特性
IUPAC Name |
N-propan-2-yl-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)16-15(18)14-7-5-13(6-8-14)11-17-9-3-4-10-17/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSIIRLURSUGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-fluoro-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B4440626.png)

![N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440645.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4440656.png)
![1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440663.png)

![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4440679.png)

![1-benzyl-N-(3-hydroxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440695.png)
![N-(5-chloro-2-pyridinyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4440696.png)

![3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440713.png)

